1-(1,3-benzoxazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]pyrrolidine-2-carboxamide
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Overview
Description
1-(1,3-benzoxazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzoxazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]pyrrolidine-2-carboxamide typically involves the reaction of 2-aminophenol with carbon disulfide in the presence of alcoholic potassium hydroxide to form benzo[d]oxazole-2-thiol. This intermediate is then reacted with hydrazine hydrate to produce 2-hydrazinylbenzo[d]oxazole. The final compound is obtained by reacting this intermediate with 2-methoxyphenethylamine and pyrrolidine-2-carboxylic acid under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-benzoxazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted benzoxazole derivatives.
Scientific Research Applications
1-(1,3-benzoxazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule assembly in cancer cells, leading to cell cycle arrest and apoptosis . The compound’s structure allows it to bind to tubulin, preventing its polymerization and thus disrupting the microtubule network essential for cell division.
Comparison with Similar Compounds
1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan: Known for its antimicrobial activity.
Benzo[d]oxazol-2-thiol derivatives: Studied for their cytotoxic and antimicrobial properties.
Uniqueness: 1-(1,3-benzoxazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]pyrrolidine-2-carboxamide stands out due to its unique combination of a benzoxazole ring with a pyrrolidine-2-carboxamide moiety, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-18-10-4-2-7-15(18)12-13-22-20(25)17-9-6-14-24(17)21-23-16-8-3-5-11-19(16)27-21/h2-5,7-8,10-11,17H,6,9,12-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEHBYIWALQTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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